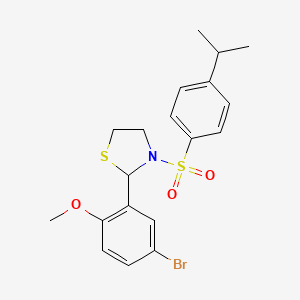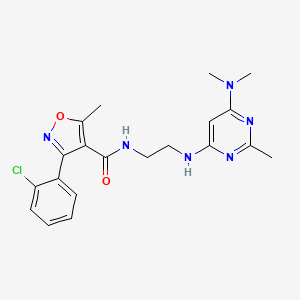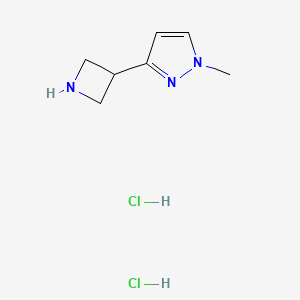![molecular formula C4H7N3OS2 B2611496 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol CAS No. 500862-89-5](/img/structure/B2611496.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an amino group (NH2), a thiadiazol group (a ring structure containing nitrogen, sulfur, and carbon atoms), and an ethanol group (CH2CH2OH). These groups are common in many organic compounds and can participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the amino, thiadiazol, and ethanol groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, condensations, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Biological Significance
Thiadiazoles, including structures related to 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol, serve as crucial intermediates in the design of novel biologically active compounds. Their synthesis strategies are pivotal for developing pharmaceuticals and exploring their multifaceted biological activities (B. F. Abdel-Wahab, 2017). The diverse pharmacological properties attributed to thiadiazole derivatives, such as anti-inflammatory, analgesic, antimicrobial, and antiviral activities, underscore their significance in drug discovery (P. Mishra et al., 2015).
Pharmacological Scaffold
Thiadiazoles have been recognized for their broad spectrum of biological activities. They act as significant pharmacological scaffolds, offering a promising avenue for the development of new therapeutic agents with antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties. This highlights the crucial role of thiadiazole derivatives in medicinal chemistry and their potential for generating novel drug candidates (M. Lelyukh, 2019).
Potential for Hydrogen Production
Not directly related to pharmaceuticals but demonstrating the versatility of thiadiazole-related research, the study of bio-ethanol and its reforming for hydrogen production presents a renewable energy application. This showcases the chemical's broader utility beyond biological activities, contributing to sustainable energy solutions (M. Ni et al., 2007).
Mechanism of Action
Target of Action
Compounds with a similar structure have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact strongly with its biological targets due to the mesoionic character of the thiadiazole ring .
Biochemical Pathways
Related compounds have been shown to affect the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to cross cellular membranes, which may influence their bioavailability .
Result of Action
Related thiadiazole derivatives have demonstrated anticancer activities in various in vitro and in vivo models .
Future Directions
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS2/c5-3-6-7-4(10-3)9-2-1-8/h8H,1-2H2,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDSKZMHQDNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NN=C(S1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)

![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)

![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2611421.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2611431.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)
![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)
